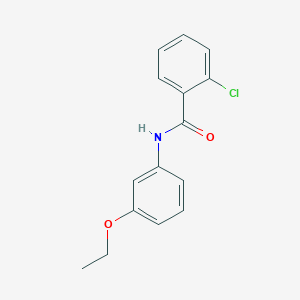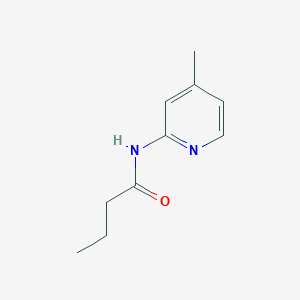
N-(2-ethoxyphenyl)-2-ethylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-ethylhexanamide is a chemical compound with the molecular formula C16H27NO2. It is also known as eticlopride, which is a selective dopamine D2 receptor antagonist. Eticlopride has been widely used in scientific research for its ability to block the dopamine D2 receptor, which plays a crucial role in the regulation of reward and motivation.
作用機序
Eticlopride acts as a competitive antagonist of the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways. This leads to a decrease in the release of dopamine and a decrease in the activity of dopaminergic neurons.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which is involved in the regulation of movement, motivation, and reward. Eticlopride has also been shown to decrease the release of prolactin, a hormone that plays a role in lactation and reproductive function.
実験室実験の利点と制限
Eticlopride has several advantages for lab experiments. It is a highly selective and potent antagonist of the dopamine D2 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. Eticlopride is also relatively stable and easy to handle, which makes it a convenient reagent for lab experiments.
However, there are also some limitations to the use of eticlopride in lab experiments. It has a relatively short half-life in vivo, which means that it may not be suitable for long-term studies. In addition, eticlopride may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of eticlopride in scientific research. One potential application is in the development of novel therapeutic agents for neurological disorders such as Parkinson's disease and schizophrenia. Eticlopride can be used as a tool to assess the efficacy and safety of these agents in preclinical studies.
Another potential application is in the study of the neural mechanisms underlying drug addiction. Eticlopride can be used to investigate the role of dopamine D2 receptors in the development and maintenance of drug addiction, which could lead to the development of new treatments for this condition.
Finally, eticlopride can be used in combination with other imaging techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI) to study the functional connectivity of the brain. This could provide insights into the neural circuits that underlie various physiological and pathological conditions.
合成法
Eticlopride can be synthesized by the reaction of 2-ethylhexanoyl chloride with 2-aminoethoxybenzene in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
Eticlopride has been extensively used in scientific research to study the role of dopamine D2 receptors in various physiological and pathological conditions. It has been used to investigate the neural mechanisms underlying drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. Eticlopride is also used as a tool to assess the efficacy of novel therapeutic agents that target dopamine D2 receptors.
特性
分子式 |
C16H25NO2 |
|---|---|
分子量 |
263.37 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-10-13(5-2)16(18)17-14-11-8-9-12-15(14)19-6-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,17,18) |
InChIキー |
KNPIAKMSKBPISK-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OCC |
正規SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)











